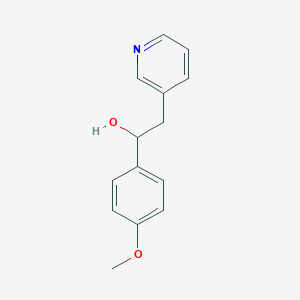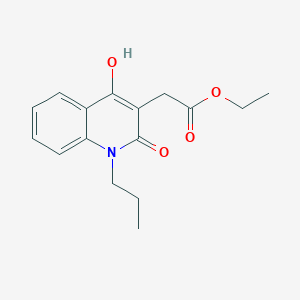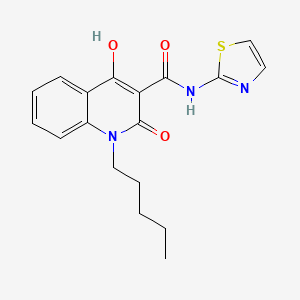![molecular formula C36H24N6O4 B3832313 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole]](/img/structure/B3832313.png)
5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole]
Descripción general
Descripción
5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole], also known as PBI, is a compound that has been widely studied for its potential applications in various scientific fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. PBI has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] is not fully understood. However, studies have suggested that it may interact with DNA and RNA by intercalation, which is the insertion of the 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] molecule between the base pairs of DNA or RNA. This interaction may lead to changes in the structure of DNA or RNA, which can affect their functions.
Biochemical and Physiological Effects:
5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] has also been found to have anti-inflammatory properties, with studies showing that it can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] in lab experiments is its fluorescent properties, which make it a useful tool for the detection of DNA. 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole]. One area of research is the development of more efficient synthesis methods for 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole]. Another area of research is the exploration of 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole]'s potential applications in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] and its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] has been found to have various scientific research applications, particularly in the field of biochemistry. It has been studied for its potential use as a fluorescent probe for the detection of DNA. 5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole] has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-5-[4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6O4/c43-41(44)29-19-15-27(16-20-29)35-37-31(23-7-3-1-4-8-23)33(39-35)25-11-13-26(14-12-25)34-32(24-9-5-2-6-10-24)38-36(40-34)28-17-21-30(22-18-28)42(45)46/h1-22H,(H,37,39)(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZSFXCNOGMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=C(N=C(N5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-({imino[2-(1-phenylethylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3832246.png)


acetate](/img/structure/B3832264.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3832308.png)
![5,5'-(1,4-phenylene)bis[2-(3-nitrophenyl)-4-phenyl-1H-imidazole]](/img/structure/B3832312.png)

![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-morpholinecarboxamide](/img/structure/B3832333.png)
![3-methylbutyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3832334.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-methoxyphenyl)urea](/img/structure/B3832348.png)
![4-tert-butylphenyl [1,1-bis(trifluoromethyl)propyl]carbamate](/img/structure/B3832351.png)